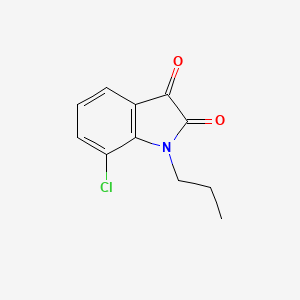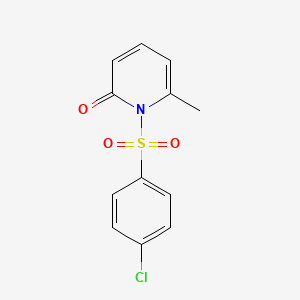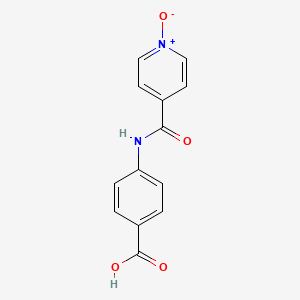
2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a tert-butylphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the tert-butylphenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-tert-butylbenzaldehyde with thioamide and α-bromoacetophenone can yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and tert-butylphenyl-substituted compounds, such as:
- 4-tert-Butylphenylboronic acid
- 2,4-Ditert-butylphenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interactions with other molecules, while the thiazole ring contributes to its electronic properties .
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO2S/c1-9-12(14(17)18)19-13(16-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,17,18) |
Clave InChI |
WZEOPRZZRQYSDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione](/img/structure/B12124413.png)




![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)





![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)
